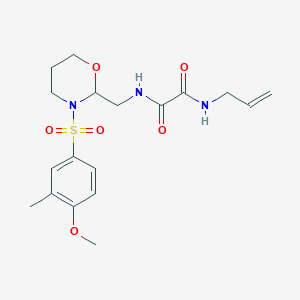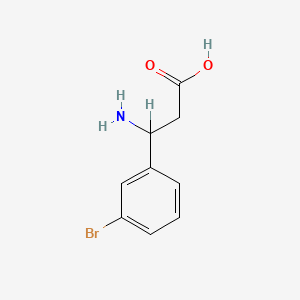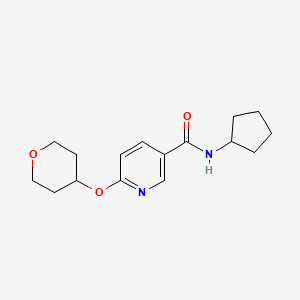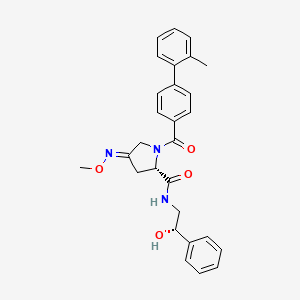![molecular formula C16H14ClN3O B2670951 (E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one CAS No. 1798399-51-5](/img/structure/B2670951.png)
(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been studied for its crystal structure, revealing insights into the molecular geometry and interactions within the crystal lattice. For instance, research on related pyrimidine derivatives highlights the importance of hydrogen bonding and other non-covalent interactions in determining the crystal packing and stability of these compounds (Kang et al., 2015).
Antimicrobial and Anticancer Potential
Research into pyrimidine derivatives, including structures similar to the compound , has shown promising antimicrobial and anticancer activities. Novel compounds have been synthesized and evaluated, showing higher anticancer activity compared to reference drugs in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This highlights the potential therapeutic applications of such compounds in treating cancer and infections.
Synthesis and Molecular Docking Studies
The synthesis of novel heterocyclic compounds incorporating the pyrimidine core has been a focus of research, aiming to enhance biological potency against various targets. Molecular docking studies complement these efforts by predicting the interaction of these compounds with biological macromolecules, guiding the design of more effective therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Antioxidant Properties
Pyrimidine derivatives have also been explored for their antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The antioxidant activity is assessed through various in vitro assays, showing that certain modifications in the pyrimidine ring can significantly enhance activity (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Antihypertensive Activity
Studies on pyrido[2,3-d]pyrimidin-7-amine derivatives reveal their potential as antihypertensive agents. The gradual and sustained reduction of blood pressure to normotensive levels in hypertensive rat models suggests the therapeutic utility of these compounds in managing hypertension (Bennett et al., 1981).
Corrosion Inhibition
Interestingly, pyrimidine derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for iron in acidic environments. Electrochemical and computational studies support their use in protecting metals from corrosion, which has implications for industrial applications (Abdelazim, Khaled, & Abdelshafy, 2021).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-14-4-2-1-3-12(14)5-6-16(21)20-8-7-15-13(10-20)9-18-11-19-15/h1-6,9,11H,7-8,10H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRVTRQXHBLNNM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)
![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)


![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2670879.png)


![3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2670886.png)

![N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670890.png)
